molecular formula C8H18OS B14553114 Propane, 2-ethoxy-1-(propylthio)- CAS No. 62162-22-5

Propane, 2-ethoxy-1-(propylthio)-

Cat. No.: B14553114
CAS No.: 62162-22-5
M. Wt: 162.30 g/mol
InChI Key: IFYHABIHPCOXJB-UHFFFAOYSA-N
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Description

Propane, 2-ethoxy-1-(propylthio)- is an organic compound with the molecular formula C8H18OS It is a derivative of propane, where an ethoxy group and a propylthio group are attached to the second and first carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 2-ethoxy-1-(propylthio)- can be achieved through several methods. One common approach involves the reaction of 2-bromo-1-(propylthio)propane with sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the ethoxy group.

Industrial Production Methods

In an industrial setting, the production of Propane, 2-ethoxy-1-(propylthio)- may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, such as 2-bromo-1-(propylthio)propane and sodium ethoxide, are fed into the reactor, and the product is continuously removed to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Propane, 2-ethoxy-1-(propylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioether group to a sulfide.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Propane, 2-ethoxy-1-(propylthio)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Propane, 2-ethoxy-1-(propylthio)- involves its interaction with various molecular targets. The ethoxy and propylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding to proteins and other biomolecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Propane, 2-ethoxy-: Similar in structure but lacks the propylthio group.

    Propane, 1-ethoxy-: The ethoxy group is attached to the first carbon instead of the second.

    Propane, 2-methoxy-1-(propylthio)-: Similar but with a methoxy group instead of an ethoxy group.

Uniqueness

Propane, 2-ethoxy-1-(propylthio)- is unique due to the presence of both an ethoxy and a propylthio group, which confer distinct chemical properties and reactivity

Properties

CAS No.

62162-22-5

Molecular Formula

C8H18OS

Molecular Weight

162.30 g/mol

IUPAC Name

2-ethoxy-1-propylsulfanylpropane

InChI

InChI=1S/C8H18OS/c1-4-6-10-7-8(3)9-5-2/h8H,4-7H2,1-3H3

InChI Key

IFYHABIHPCOXJB-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(C)OCC

Origin of Product

United States

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